5,6,7-Trichloro-3-thianaphthenone
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Overview
Description
5,6,7-Trichloro-3-thianaphthenone is a chemical compound with the molecular formula C8H3Cl3OS and a molecular weight of 253.53 g/mol It is a derivative of thianaphthene, characterized by the presence of three chlorine atoms at positions 5, 6, and 7, and a ketone group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trichloro-3-thianaphthenone typically involves the chlorination of thianaphthene derivatives. One common method includes the reaction of thianaphthene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trichloro-3-thianaphthenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thianaphthene derivatives depending on the nucleophile used
Scientific Research Applications
5,6,7-Trichloro-3-thianaphthenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,6,7-Trichloro-3-thianaphthenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit acetylcholine esterase, leading to neurotoxic effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Another chlorinated compound with different applications.
3,5,6-Trichloro-2-pyridinol: A metabolite of chlorpyrifos with distinct properties.
Uniqueness
5,6,7-Trichloro-3-thianaphthenone is unique due to its specific substitution pattern and the presence of a ketone group.
Properties
CAS No. |
5858-23-1 |
---|---|
Molecular Formula |
C8H3Cl3OS |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
5,6,7-trichloro-1-benzothiophen-3-one |
InChI |
InChI=1S/C8H3Cl3OS/c9-4-1-3-5(12)2-13-8(3)7(11)6(4)10/h1H,2H2 |
InChI Key |
LSBZTYVKDWRXNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC(=C(C(=C2S1)Cl)Cl)Cl |
Origin of Product |
United States |
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